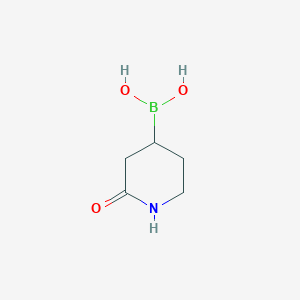![molecular formula C14H21ClN2O2S B2533015 (1R,5S)-8-(methylsulfonyl)-3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2320819-72-3](/img/structure/B2533015.png)
(1R,5S)-8-(methylsulfonyl)-3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,5S)-8-(methylsulfonyl)-3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride is a useful research compound. Its molecular formula is C14H21ClN2O2S and its molecular weight is 316.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sulfur-Containing Compounds in Medicinal Chemistry
Sulfur-containing compounds, such as those with methylsulfonyl functional groups, play a significant role in medicinal chemistry due to their unique physicochemical properties and biological activities. These compounds are often used in drug design for their ability to interact with biological targets, improve drug solubility, and enhance metabolic stability. Methylsulfonylmethane (MSM), for example, is a sulfur-containing compound known for its anti-inflammatory and antioxidant properties. Studies have demonstrated that MSM may reduce oxidative stress after acute exhaustive exercise, indicating its potential therapeutic benefits in managing oxidative damage and inflammation (Nakhostin-Roohi et al., 2013).
Bicyclic Structures in Drug Development
Bicyclic structures, such as azabicyclo[3.2.1]octane, are common in drug molecules due to their rigid frameworks that can favorably interact with biological targets. These structures are often explored in the development of neuroactive drugs, including those targeting the central nervous system (CNS). For example, novel tropane compounds with bicyclic structures have been studied for their potential antidepressant effects, showing the importance of such frameworks in crossing the blood-brain barrier and interacting with CNS targets (Hemby et al., 1997).
properties
IUPAC Name |
8-methylsulfonyl-3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S.ClH/c1-19(17,18)16-13-4-5-14(16)9-12(8-13)7-11-3-2-6-15-10-11;/h2-3,6,10,12-14H,4-5,7-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOANGYELKFTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)CC3=CN=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2532935.png)
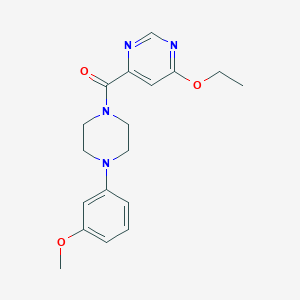
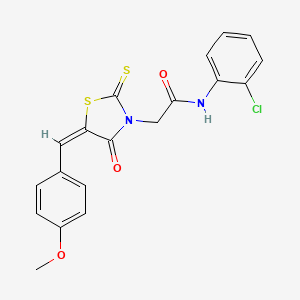
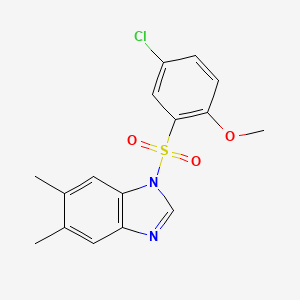

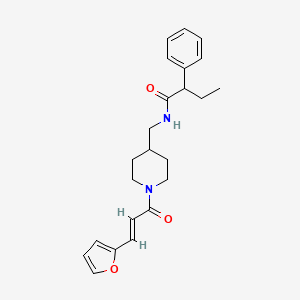
![N-(3-(1H-imidazol-1-yl)propyl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2532945.png)
![2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2532946.png)
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2532949.png)
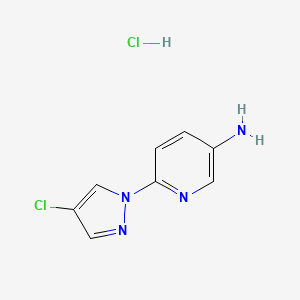
![4-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2532953.png)
![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-propylacetamide](/img/structure/B2532954.png)
